synthesis of 1,3,5-triazine-2,4,6-trithiol and its derivatives
synthesis of 1,3,5-triazine-2,4,6-trithiol and its derivatives
An In-depth Technical Guide to the Synthesis of 1,3,5-Triazine-2,4,6-trithiol and its Derivatives
This technical guide offers a comprehensive overview of the synthesis of 1,3,5-triazine-2,4,6-trithiol (TMT), also known as trithiocyanuric acid, and its derivatives. The 1,3,5-triazine (B166579) scaffold is a privileged structure in medicinal chemistry and materials science due to its versatile biological activities and physicochemical properties.[1][2] This document provides detailed experimental protocols, quantitative data, and visual workflows to support researchers, scientists, and drug development professionals in the synthesis of these valuable compounds.
Core Synthesis of 1,3,5-Triazine-2,4,6-trithiol (TMT)
1,3,5-Triazine-2,4,6-trithiol exists in tautomeric forms, primarily the thione form in the solid state.[3] It is a yellow solid, analogous to the white cyanuric acid.[4] The primary and most established route for its synthesis starts from the readily available and inexpensive cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[4][5]
Synthesis from Cyanuric Chloride
The synthesis involves the nucleophilic substitution of all three chlorine atoms of cyanuric chloride with a sulfur source, typically sodium hydrosulfide (B80085) or sodium thiocyanate.[1][4]
Caption: General synthesis workflow for 1,3,5-triazine-2,4,6-trithiol (TMT).
Experimental Protocol: Synthesis of TMT from Cyanuric Chloride
This protocol is adapted from established chemical principles for nucleophilic substitution on a triazine ring.[4]
-
Reaction Setup : In a suitable reaction vessel, dissolve cyanuric chloride in an appropriate solvent.
-
Nucleophilic Addition : Prepare a solution of a sulfur nucleophile, such as sodium hydrosulfide (NaSH). Add the NaSH solution to the cyanuric chloride solution. The reaction is typically performed in an aqueous medium.
-
Reaction Conditions : The reaction proceeds to substitute all three chlorine atoms. This step results in the formation of the water-soluble trisodium salt of TMT.[6]
-
Acidification : To obtain the final product, the aqueous solution of the TMT salt is acidified. In a controlled manner, add an acid like sulfuric or hydrochloric acid to the solution while maintaining a pH of approximately 2.[6] This should be done at a temperature between 40-70°C.[6]
-
Product Isolation : The acidification causes the water-insoluble 1,3,5-triazine-2,4,6-trithiol to precipitate out of the solution.[6]
-
Purification : The precipitate is collected by filtration, washed thoroughly with deionized water to remove salts, and then dried in a vacuum oven.[6]
Synthesis of N-Substituted TMT Derivatives
A key class of derivatives is the N-substituted 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones. These compounds are synthesized from their corresponding oxygen analogues, the 1,3,5-triaryl-1,3,5-triazinane-2,4,6-triones (isocyanurates), through a thionation reaction.[7][8]
Caption: Synthesis of N-aryl TMT derivatives via thionation of isocyanurates.
Experimental Protocol: General Procedure for Thionation[7]
-
Reagents : To a Schlenk flask, add the desired 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trione (0.28 mmol), phosphorus pentasulfide (P₄S₁₀, 1.62 mmol), hexamethyldisiloxane (1.05 mL, 4.9 mmol), and xylene (2 mL).[7]
-
Reaction : Heat the resulting mixture at reflux (approx. 140°C) for four days. The progress of the reaction can be monitored by TLC.[7]
-
Work-up : After cooling to room temperature, remove the solvent under vacuum. Add dichloromethane (B109758) (10 mL), water (10 mL), and triethylamine (B128534) (200 μL) to the residue.[7]
-
Purification : The organic phase is separated, dried, and the solvent is evaporated. The final product is purified using column chromatography.[7]
Quantitative Data for N-Aryl TMT Derivatives[7]
| Compound Name | R-Group | Yield | Melting Point (°C) | HRMS (m/z) [M+H]⁺ |
| 1,3,5-Triphenyl-1,3,5-triazinane-2,4,6-trithione (4-H) | Phenyl | 99% | 290–315 (Dec) | 406.0501 |
| 1,3,5-Tris(4-tolyl)-1,3,5-triazinane-2,4,6-trithione (4-Me) | 4-Tolyl | 99% | 300–325 (Dec) | 448.0968 |
| 1,3,5-Tris(4-bromophenyl)-1,3,5-triazinane-2,4,6-trithione (4-Br) | 4-Bromophenyl | 71% | 295–320 (Dec) | 639.7817 |
| 1,3,5-Tris(4-iodophenyl)-1,3,5-triazinane-2,4,6-trithione (4-I) | 4-Iodophenyl | 70% | 250–270 (Dec) | 783.7400 |
Synthesis of Asymmetrically Substituted TMT Derivatives
The synthesis of asymmetrically substituted triazines relies on the sequential, controlled nucleophilic substitution of each chlorine atom on cyanuric chloride. The reactivity of the chlorine atoms decreases with each substitution, allowing for different nucleophiles to be introduced at different temperatures.[9][10][11]
-
Second Substitution : Occurs at room temperature.[11]
-
Third Substitution : Requires higher temperatures, often at the boiling point of the solvent.[11]
This principle is demonstrated in the synthesis of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol.
Caption: Experimental workflow for synthesizing 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol.[12]
Experimental Protocol: Synthesis of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol[12]
Step 1: First Substitution (Phenylamination)
-
In a three-necked flask, dissolve cyanuric chloride (1.84 g, 10 mmol) in 50 mL of acetone.[12]
-
Cool the solution to 0°C in an ice-salt bath.[12]
-
Dropwise, add a solution of aniline (0.93 g, 10 mmol) in 20 mL of acetone over 30 minutes, ensuring the temperature does not exceed 5°C.[12]
-
Continue stirring the mixture at 0-5°C for 4 hours to form the intermediate, 2,4-dichloro-6-(phenylamino)-1,3,5-triazine, which precipitates as a white solid.[12]
Step 2: Second & Third Substitution (Thiolation)
-
Prepare a solution of sodium hydrosulfide hydrate (B1144303) (NaSH·xH₂O, approx. 2.5 g, ~22 mmol) in 30 mL of water.[12]
-
Add the NaSH solution to the reaction mixture from Step 1.
-
Allow the mixture to warm to room temperature, then heat to 50-55°C and maintain for 8-12 hours with continuous stirring.[12] Monitor the reaction's completion by TLC.[12]
Step 3: Product Isolation and Purification
-
Cool the reaction flask in an ice bath.[12]
-
Slowly acidify the mixture by adding 2M hydrochloric acid (HCl) dropwise until the pH is approximately 2-3, causing a yellowish precipitate to form.[12]
-
Stir for an additional 30 minutes in the ice bath.[12]
-
Filter the solid product, wash thoroughly with cold water, and dry in a vacuum oven.[12]
-
For further purification, the crude solid can be recrystallized from an ethanol/water mixture.[12]
Applications in Drug Development
The 1,3,5-triazine core is a versatile pharmacophore found in compounds with a wide range of biological activities.[2] This makes its derivatives, including those of TMT, attractive for drug discovery and development.
-
Anticancer Agents : Many 1,3,5-triazine derivatives are known to be potent anticancer drugs.[9][13] Some function as dihydrofolate reductase (DHFR) inhibitors, a key target in cancer chemotherapy.[13] Novel triazine derivatives have shown significant cytotoxic activity against various cancer cell lines, including lung and colon cancer.[13][14][15]
-
Neurodegenerative Diseases : The triazine scaffold has been explored for its potential in treating Alzheimer's disease, with some derivatives showing the ability to inhibit key enzymes like BACE-1.[16]
-
Other Applications : The triazine structure is also present in compounds with antiviral, antimicrobial, and anti-inflammatory properties.[2][14] The ability to functionalize the core at three distinct positions allows for the creation of diverse molecular architectures for targeted drug delivery systems.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiocyanuric acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. US8114992B2 - Method for the production of 2,4,6-trimercapto-1,3,5-triazine - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. japsonline.com [japsonline.com]
- 14. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer [mdpi.com]
- 15. Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
